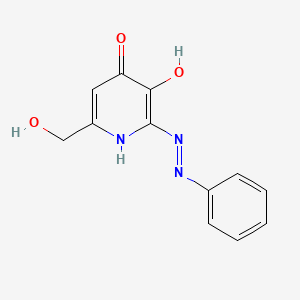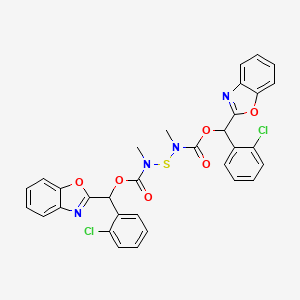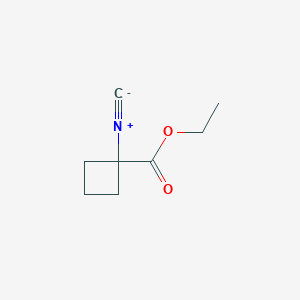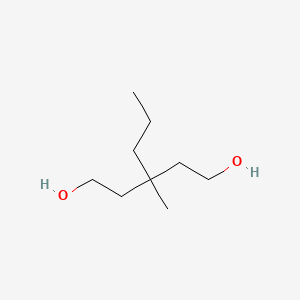![molecular formula C10H20N2O3 B14326969 N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide CAS No. 101421-55-0](/img/structure/B14326969.png)
N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide is a chemical compound with a complex structure that includes both amide and amino functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide typically involves the reaction of N,N-bis(2-hydroxyethyl)amine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-[bis(2-hydroxyethyl)amino]propyl]hexadecanamide
- N-[3-[bis(2-hydroxyethyl)amino]propyl]octadecanamide
- N,N-Bis(2-hydroxyethyl)ethylenediamine
Uniqueness
N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide is unique due to its specific combination of amide and amino functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
101421-55-0 |
|---|---|
Fórmula molecular |
C10H20N2O3 |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide |
InChI |
InChI=1S/C10H20N2O3/c1-2-10(15)11-4-3-5-12(6-8-13)7-9-14/h2,13-14H,1,3-9H2,(H,11,15) |
Clave InChI |
PBJMWQHIBDHHPU-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NCCCN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane]](/img/structure/B14326888.png)
![Dimethyl 5,5'-[1,4-phenylenebis(oxy)]dipentanoate](/img/structure/B14326899.png)
![Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14326903.png)



![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)




![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)


